N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide
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Overview
Description
N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide is a compound that belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound.
Substitution Reaction: The phenyl group is introduced to the pyridazine ring through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free methods and microwave-assisted synthesis are also explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(6-phenylpyridazin-3-yl)benzenesulfonamides: Known for their potent brain-permeable properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Investigated for their anti-tubercular activity.
Uniqueness
N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide is unique due to its specific structure, which imparts distinct pharmacological properties. Its hexyl chain and phenylpyridazinyl group contribute to its unique interactions with molecular targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C23H26N4O |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-hexyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide |
InChI |
InChI=1S/C23H26N4O/c1-2-3-4-8-16-24-23(28)19-12-9-13-20(17-19)25-22-15-14-21(26-27-22)18-10-6-5-7-11-18/h5-7,9-15,17H,2-4,8,16H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
OSXQCGKCSDJDQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC(=CC=C1)NC2=NN=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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